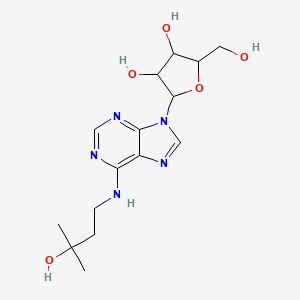
N6-(3-Hydroxy-3-methylbutyl)adenosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N6-(3-Hydroxy-3-methylbutyl)adenosine is a modified nucleoside that has garnered attention due to its unique structure and potential applications in various scientific fields. This compound is characterized by the presence of a hydroxy-methylbutyl group attached to the nitrogen at the sixth position of the adenosine molecule. Its distinct structure allows it to participate in a variety of biochemical processes, making it a subject of interest in research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N6-(3-Hydroxy-3-methylbutyl)adenosine typically involves the modification of adenosine through a series of chemical reactions. One common method includes the conversion of N6-(Δ2-isopentenyl)adenosine to this compound via mild acid hydrolysis . This process involves the use of specific reagents and controlled conditions to ensure the desired modification is achieved.
Industrial Production Methods: While detailed industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, ensuring the purity of reagents, and implementing efficient purification techniques to obtain the compound in large quantities.
Chemical Reactions Analysis
Types of Reactions: N6-(3-Hydroxy-3-methylbutyl)adenosine can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the functional groups present in the molecule, such as the hydroxy and methylbutyl groups.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the desired transformation.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can lead to the formation of a ketone, while reduction can result in the formation of an alcohol.
Scientific Research Applications
N6-(3-Hydroxy-3-methylbutyl)adenosine has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it serves as a probe to study nucleoside metabolism and its effects on cellular processes. In medicine, it has potential therapeutic applications due to its ability to modulate biological pathways. Additionally, in the industry, it can be used in the development of novel pharmaceuticals and biotechnological products .
Mechanism of Action
The mechanism of action of N6-(3-Hydroxy-3-methylbutyl)adenosine involves its interaction with specific molecular targets and pathways. It is known to modulate the activity of enzymes involved in nucleoside metabolism, thereby affecting various cellular processes. The hydroxy-methylbutyl group plays a crucial role in its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
N6-(3-Hydroxy-3-methylbutyl)adenosine can be compared with other modified nucleosides such as N6-methyladenosine and N6-(Δ2-isopentenyl)adenosine. While all these compounds share a common adenosine backbone, their unique modifications confer distinct properties and biological activities. For instance, N6-methyladenosine is known for its role in RNA methylation and regulation, whereas N6-(Δ2-isopentenyl)adenosine is involved in tRNA modification .
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and ability to undergo diverse chemical reactions make it a valuable tool for research and industrial applications. Understanding its preparation methods, chemical reactions, and mechanism of action can pave the way for new discoveries and innovations in chemistry, biology, medicine, and industry.
Properties
CAS No. |
23477-26-1 |
|---|---|
Molecular Formula |
C15H23N5O5 |
Molecular Weight |
353.37 g/mol |
IUPAC Name |
2-(hydroxymethyl)-5-[6-[(3-hydroxy-3-methylbutyl)amino]purin-9-yl]oxolane-3,4-diol |
InChI |
InChI=1S/C15H23N5O5/c1-15(2,24)3-4-16-12-9-13(18-6-17-12)20(7-19-9)14-11(23)10(22)8(5-21)25-14/h6-8,10-11,14,21-24H,3-5H2,1-2H3,(H,16,17,18) |
InChI Key |
ATVRAGWTDXGOIX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


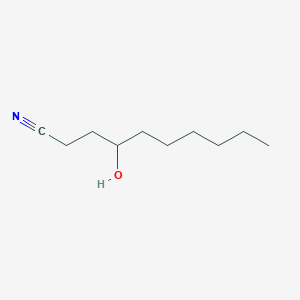
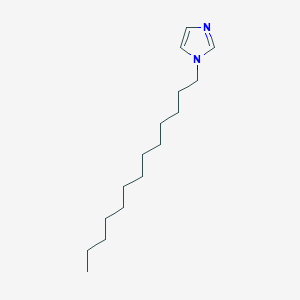
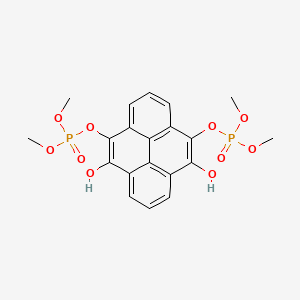




pentasilolane](/img/structure/B14706902.png)

![Tetrakis[(trifluoromethyl)sulfanyl]ethene](/img/structure/B14706917.png)


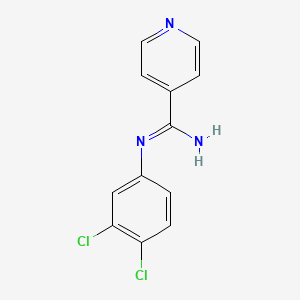
![Methyl 3-{2-[(4-chlorobenzyl)amino]-2-oxoethoxy}naphthalene-2-carboxylate](/img/structure/B14706953.png)
